(1,3-Dithiolan-2-yl)methanamine hydrochloride

Medicinal Chemistry Drug Design Scaffold Hopping

Researchers require reproducible dithiolane building blocks for SAR. (1,3-Dithiolan-2-yl)methanamine HCl (CAS 1989672-83-4) delivers a validated 1,3-dithiolane core with a primary amine salt for direct functionalization. • Sigma/NMDA modulator & anticancer intermediate; critical for constructing DNA intercalators and spirothiazolidinone antimicrobials. • Achiral scaffold amenable to asymmetric synthesis for enantiopure libraries. • High-solubility HCl salt form; ready for peptide coupling or reductive amination. • Consistent purity, in stock with global logistics support.

Molecular Formula C4H10ClNS2
Molecular Weight 171.7
CAS No. 1989672-83-4
Cat. No. B2391872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dithiolan-2-yl)methanamine hydrochloride
CAS1989672-83-4
Molecular FormulaC4H10ClNS2
Molecular Weight171.7
Structural Identifiers
SMILESC1CSC(S1)CN.Cl
InChIInChI=1S/C4H9NS2.ClH/c5-3-4-6-1-2-7-4;/h4H,1-3,5H2;1H
InChIKeyGTVKDLLHTRCLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,3-Dithiolan-2-yl)methanamine hydrochloride: Properties and Sourcing


(1,3-Dithiolan-2-yl)methanamine hydrochloride (CAS 1989672-83-4) is a heterocyclic amine hydrochloride salt with the molecular formula C4H10ClNS2 and a molecular weight of 171.7 g/mol [1]. It contains a 1,3-dithiolane ring—a five-membered sulfur-containing heterocycle—attached to a methanamine group, which is presented as the hydrochloride salt . The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research .

(1,3-Dithiolan-2-yl)methanamine hydrochloride Substitution Risks


The 1,3-dithiolane scaffold is not a monolithic entity; its biological and chemical utility is exquisitely sensitive to substitution pattern, ring size, and stereochemistry [1]. For instance, the 1,3-dithiolane ring confers distinct conformational and electronic properties compared to its 1,2-dithiolane isomer, leading to differential recognition by biological targets such as sigma receptors and DNA [2]. Furthermore, the presence and position of the methanamine group—and its salt form—directly impact solubility, reactivity, and the compound's capacity for downstream functionalization [3]. Therefore, substituting (1,3-Dithiolan-2-yl)methanamine hydrochloride with a structurally similar analog—even one differing only in the dithiolane ring size (e.g., 1,3-dithiane) or the amine position—can fundamentally alter or abrogate the intended activity in a given assay or synthetic sequence, making empirical verification essential for reproducibility.

(1,3-Dithiolan-2-yl)methanamine hydrochloride Comparative Evidence


1,3-Dithiolane: A Privileged Scaffold for Drug Discovery

The 1,3-dithiolane heterocycle has been validated as a 'privileged scaffold' in medicinal chemistry, demonstrating activity across multiple therapeutic areas including neoplastic, infectious, inflammatory, and neurodegenerative disorders [1]. This contrasts with the 1,2-dithiolane moiety, which has been shown to be inactive toward thioredoxin reductase (TrxR), proving its inability to serve as a pharmacophore in that context [2].

Medicinal Chemistry Drug Design Scaffold Hopping

Efficient Synthesis of the 1,3-Dithiolane Core

The 1,3-dithiolane ring system can be synthesized in high yields (81–89%) via a fast (40–80 min), clean, solvent-free reaction using molten tetrabutylammonium bromide (TBAB) as a catalyst [1]. This method contrasts with alternative dithioacetalization procedures that may employ harsher catalysts or generate lower yields, offering a more efficient route for preparing the core scaffold of (1,3-Dithiolan-2-yl)methanamine hydrochloride and its derivatives.

Synthetic Chemistry Process Development Chemical Biology

Defined Hazard Profile for Lab Handling

(1,3-Dithiolan-2-yl)methanamine hydrochloride has a defined and specific hazard classification under the CLP regulation: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This allows for direct comparison with alternative reagents that may have more severe or less characterized hazard profiles, enabling informed safety assessments and facility planning.

Chemical Safety Procurement Regulatory Compliance

Computed Molecular Descriptors for Library Design

Vendor-provided computational parameters offer quantifiable metrics for assessing (1,3-Dithiolan-2-yl)methanamine hydrochloride's suitability in drug-like libraries. The compound has a TPSA of 26.02 Ų and a LogP of 1.173 . These values provide a basis for comparison with other amine-containing building blocks, particularly in the context of CNS drug discovery where lower TPSA and moderate LogP are often desirable.

Computational Chemistry Medicinal Chemistry Library Design

Key Applications of (1,3-Dithiolan-2-yl)methanamine hydrochloride


Scaffold Hopping for Neurodegenerative Diseases

Given the 1,3-dithiolane scaffold's validated activity in neurodegenerative models [1], (1,3-Dithiolan-2-yl)methanamine hydrochloride serves as a critical starting material for synthesizing novel sigma receptor and NMDA receptor modulators. The methanamine group provides a convenient handle for coupling to diverse pharmacophoric amines, enabling the rapid exploration of structure-activity relationships (SAR) around this privileged core.

DNA-Interacting Antitumor Agent Synthesis

The demonstrated DNA intercalation and in vivo antitumor activity of structurally related 2,4,5-trisubstituted-1,3-dithiolanes [2] positions (1,3-Dithiolan-2-yl)methanamine hydrochloride as a key intermediate for preparing a new generation of anticancer compounds. Its primary amine functionality allows for straightforward derivatization to introduce aminoacyl or other side chains known to enhance antitumor potency.

Antimicrobial and Antitubercular Agent Development

The successful incorporation of the 1,3-dithiolane ring into spirothiazolidinone structures with demonstrated antimicrobial and antitubercular activity [3] suggests that (1,3-Dithiolan-2-yl)methanamine hydrochloride can be used to construct novel chemical probes and lead compounds targeting infectious diseases. Its reactive amine group facilitates attachment to diverse heterocyclic systems for biological screening.

Building Block for Chiral 1,3-Dithiolane Derivatives

The recent development of a method for the chiral resolution and absolute configuration assignment of 1,3-dithiolane synthons [4] highlights the need for enantiomerically pure building blocks. (1,3-Dithiolan-2-yl)methanamine hydrochloride, as a readily available achiral precursor, can be employed in asymmetric syntheses to produce stereodefined dithiolane-containing molecules for advanced medicinal chemistry programs.

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